N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and pharmaceuticals .
Preparation Methods
One common method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various biological receptors and enzymes. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3-methylbutanamide can be compared with other tetrazole-containing compounds, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Known for its potent G protein-coupled receptor-35 (GPR35) agonistic activity.
5-(benzylsulfanyl)-1H-tetrazole: Used in oligonucleotide synthesis as an acidic activator. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN5O |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H14ClN5O/c1-8(2)5-12(19)15-11-6-9(3-4-10(11)13)18-7-14-16-17-18/h3-4,6-8H,5H2,1-2H3,(H,15,19) |
InChI Key |
RFMMELDCEYMTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)Cl |
Origin of Product |
United States |
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